Cas no 908563-68-8 (NSC49652)

NSC49652 structure
NSC49652 structure
Product Name:NSC49652
Numero CAS:908563-68-8
MF:C14H11NO2
MW:225.242643594742
CID:4659321
Update Time:2023-11-20

NSC49652 Proprietà chimiche e fisiche

Nomi e identificatori

    • NSC49652
    • MLS000736655
    • (E)-1-(2-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one
    • 1-(2-hydroxyphenyl)-3-(3-pyridyl)prop-2-en-1-one
    • (2E)-1-(2-HYDROXYPHENYL)-3-(PYRIDIN-3-YL)PROP-2-EN-1-ONE
    • [e]-1-(2-hydroxyphenyl)-3-pyridin-3-YLProp-2-en-1-one
    • HMS2885E03
    • SMR000528233
    • J3.571.934B
    • 1-(2-Hydroxyphenyl)-3-(3-pyridinyl)-2-propene-1-one
    • (E)-3-(3-Pyridyl)-1-(2-hydroxyphenyl)
    • (2E)-1-(2-Hydroxyphenyl)-3-(3-pyridinyl)-2-propen-1-one (ACI)
    • (E)-1-(2-Hydroxyphenyl)-3-(pyridin-3-yl)-2-propen-1-one
    • Inchi: 1S/C14H11NO2/c16-13-6-2-1-5-12(13)14(17)8-7-11-4-3-9-15-10-11/h1-10,16H/b8-7+
    • Chiave InChI: CRWNZUBUBIULHB-BQYQJAHWSA-N
    • Sorrisi: C(C1C=CC=CC=1O)(=O)/C=C/C1C=NC=CC=1

Proprietà calcolate

  • Massa esatta: 225.079
  • Massa monoisotopica: 225.079
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 3
  • Complessità: 288
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.8
  • Superficie polare topologica: 50.2

Proprietà sperimentali

  • Densità: 1.241
  • Punto di ebollizione: 414.3°Cat760mmHg
  • Punto di infiammabilità: 204.4°C
  • Indice di rifrazione: 1.661
  • PSA: 50.19000
  • LogP: 2.68330

NSC49652 Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1105112-100mg
NSC49652
908563-68-8 98%
100mg
¥9100.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1105112-250mg
NSC49652
908563-68-8 98%
250mg
¥6424 2023-04-13
TRC
E208456-100mg
(2E)-1-(2-Hydroxyphenyl)-3-(3-pyridinyl)-2-propenone
908563-68-8
100mg
$ 475.00 2022-06-05
TRC
E208456-500mg
(2E)-1-(2-Hydroxyphenyl)-3-(3-pyridinyl)-2-propenone
908563-68-8
500mg
$ 1860.00 2022-06-05
TRC
E208456-1g
(2E)-1-(2-Hydroxyphenyl)-3-(3-pyridinyl)-2-propenone
908563-68-8
1g
$ 2855.00 2022-06-05
MedChemExpress
HY-111163-10mM*1mLinDMSO
NSC49652
908563-68-8 99.92%
10mM*1mLinDMSO
¥990 2023-07-26
MedChemExpress
HY-111163-5mg
NSC49652
908563-68-8 99.92%
5mg
¥900 2024-07-20
MedChemExpress
HY-111163-10mg
NSC49652
908563-68-8 99.92%
10mg
¥1350 2024-07-20
MedChemExpress
HY-111163-25mg
NSC49652
908563-68-8 99.92%
25mg
¥2565 2024-07-20
MedChemExpress
HY-111163-50mg
NSC49652
908563-68-8 99.92%
50mg
¥4100 2024-07-20

NSC49652 Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium hydroxide ;  2 - 3 min, rt; 5 - 10 min, rt
Riferimento
Inhibitory kinetics of azachalcones and their oximes on mushroom tyrosinase: A facile solid-state synthesis
Radhakrishnan, Sini K.; Shimmon, Ronald G.; Conn, Costa; Baker, Anthony T., Chemistry & Biodiversity, 2016, 13(5), 531-538

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  20 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  30 min, cooled
Riferimento
Convenient synthesis of flavanone derivatives via oxa-Michael addition using catalytic amount of aqueous cesium fluoride
Miura, Motofumi; Shigematsu, Karin; Toriyama, Masaharu; Motohashi, Shigeyasu, Tetrahedron Letters, 2021, 85,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  overnight, 0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, 0 °C
Riferimento
Microwave-Assisted Solution-Phase Parallel Synthesis of 2,4,6-Trisubstituted Pyrimidines
Nie, Aihua; Wang, Jun; Huang, Ziwei, Journal of Combinatorial Chemistry, 2006, 8(5), 646-648

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  3 min; overnight, 0 - 4 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, cooled
Riferimento
Combinatorial synthesis, lead identification, and antitumor study of a chalcone-based positional-scanning library
Ullah, Ahsan; Ansari, Farzana Latif; Ihsan-ul-Haq; Nazir, Samina; Mirza, Bushra, Chemistry & Biodiversity, 2007, 4(2), 203-214

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  overnight, rt; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5
Riferimento
Azachalcones: A new class of potent polyphenol oxidase inhibitors
Radhakrishnan, Sini Karanayil; Shimmon, Ronald Gibrial; Conn, Costa; Baker, Anthony T., Bioorganic & Medicinal Chemistry Letters, 2015, 25(8), 1753-1756

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  5 min, 0 - 5 °C
1.2 20 h, rt
1.3 Reagents: Acetic acid ;  pH 6, rt
Riferimento
Thallium(III) p-tosylate (TTS) mediated oxidative rearrangement of 2-naphthyl and 2-heteroarylchromanones
Kurapati, Chidvilas; Muthukrishnan, M.; Singh, Om V.; Gundla, Rambabu, Indian Journal of Chemistry (2022-), 2022, 61(9), 923-927

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  5 min, rt → 5 °C
1.2 20 h, rt
Riferimento
Thallium(III) p-tosylate-mediated oxidative [1,2] rearrangement of 2-naphthyl and 2-heteroarylchromanones
Kurapati, Chidvilas; Muthukrishnan, Murugan; Singh, Om V.; Gundla, Rambabu, Journal of Heterocyclic Chemistry, 2022, 59(1), 172-177

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  5 - 10 °C; 60 min, 5 - 10 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, cooled
Riferimento
Synthesis and selective cytotoxic activities on rhabdomyosarcoma and noncancerous cells of some heterocyclic chalcones
Do, Tuong-Ha; Nguyen, Dai-Minh; Truong, Van-Dat; Do, Thi-Hong-Tuoi; Le, Minh-Tri; et al, Molecules, 2016, 21(3), 329/1-329/10

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  3 h, reflux
Riferimento
Ru, Rh and Ir metal complexes of pyridyl chalcone derivatives: Their potent antibacterial activity, comparable cytotoxicity potency and selectivity to cisplatin
Dkhar, Lincoln; Banothu, Venkanna; Pinder, Emma; Phillips, Roger M.; Kaminsky, Werner; et al, Polyhedron, 2020, 185,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water
Riferimento
Microwave assisted synthesis of 2'-/3'-azaflavones/azaflavonones and their N-alkyl derivatives
Yasar, Ahmet; Ulas, Nevin; Yildirim, Sercan, Organic Communications, 2016, 9(4), 73-81

NSC49652 Raw materials

NSC49652 Preparation Products

Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.